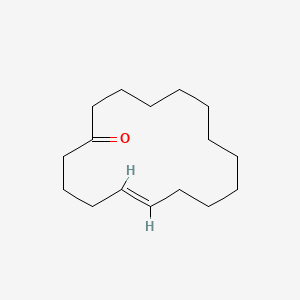

(E)-5-Cyclohexadecen-1-one

Description

The Role of Macrocyclic Architectures in Contemporary Organic Synthesis

Macrocyclic compounds, generally defined as molecules containing a ring of twelve or more atoms, play a crucial role in modern organic synthesis. wikipedia.org Their large, flexible frameworks allow for a level of three-dimensional complexity that is often essential for biological activity. acs.org Consequently, the development of synthetic methodologies for constructing these large rings, a process known as macrocyclization, is a central theme in contemporary research. wikipedia.org Chemists have devised various strategies, such as ring-closing metathesis and intramolecular coupling reactions, to overcome the inherent challenges of forming large rings, which often compete with undesirable polymerization. wikipedia.orgacs.org The ability to synthesize macrocyclic structures with high efficiency and stereocontrol is paramount for accessing novel chemical entities with potential applications in medicine and materials science. acs.orgrsc.org

General Overview of Unsaturated Macrocyclic Ketones in Chemical Research

Unsaturated macrocyclic ketones are a significant subclass of macrocycles characterized by the presence of both a ketone group and at least one carbon-carbon double bond within the ring structure. ebsco.comacs.org This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. nih.govchemimpex.com The ketone offers a site for nucleophilic addition and other carbonyl-related transformations, while the double bond can participate in a wide array of reactions, including additions and oxidations. ebsco.com In chemical research, these compounds are explored for their potential as building blocks for more complex molecules and for their intrinsic properties, such as their characteristic fragrances. ebsco.comchemimpex.com The position and stereochemistry of the double bond can significantly influence the molecule's shape and reactivity, a factor that is actively investigated in synthetic studies. acs.org

Unique Structural and Stereochemical Challenges Posed by (E)-5-Cyclohexadecen-1-one

This compound is a 16-membered macrocyclic ketone with a trans (E) double bond at the 5th position. vulcanchem.com Its structure presents specific challenges for chemical synthesis. The primary hurdle is the stereoselective formation of the (E)-double bond within the macrocyclic ring, as the cis (Z) isomer is often a competing product. chemicalbook.com The synthesis of 5-cyclohexadecen-1-one (B1217015) can start from cyclododecanone (B146445) and proceed through a multi-step sequence. chemicalbook.comwikipedia.org One patented method involves the reaction of 2-halocyclododecanone with vinyl magnesium halide, followed by hydrolysis and then heating to induce a ring expansion to form the desired 16-membered ring. vulcanchem.comgoogle.com Controlling the reaction conditions, such as temperature, is crucial to favor the formation of the desired (E)-isomer, which possesses the sought-after olfactory properties. vulcanchem.com The large ring size also introduces conformational flexibility, making the prediction and control of its three-dimensional structure a complex task.

Contextualizing this compound within the Broader Field of Macrocycle Chemistry

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 354.6 ± 21.0 °C at 760 mmHg |

| Melting Point | 25 °C |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 149.6 ± 17.0 °C |

| LogP | 5.98 |

| Index of Refraction | 1.450 |

Data compiled from multiple sources. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

35951-24-7 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(5E)-cyclohexadec-5-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |

InChI Key |

ABRIMXGLNHCLIP-SOFGYWHQSA-N |

SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

Isomeric SMILES |

C1CCCCCC(=O)CCC/C=C/CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

Other CAS No. |

37609-25-9 |

Synonyms |

5-cyclohexadecen-1-one |

Origin of Product |

United States |

Reactivity and Chemical Transformations of E 5 Cyclohexadecen 1 One

Chemical Reactions of the Ketone Functional Group

The carbonyl group of the ketone is a primary site for chemical modification, susceptible to nucleophilic attack and reactions at the adjacent α-carbon positions.

The reduction of the ketone in (E)-5-Cyclohexadecen-1-one to the corresponding secondary alcohol, (E)-5-Cyclohexadecen-1-ol, can be achieved with high stereoselectivity using various reducing agents. The large, flexible nature of the macrocycle means that one face of the carbonyl group may be sterically less hindered, allowing for facial selectivity. Chiral reducing agents can further control the stereochemical outcome, leading to the preferential formation of one enantiomer.

Commonly employed reagents for such transformations include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For more refined stereocontrol, bulky hydride reagents or chiral catalysts are utilized. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a powerful method for achieving high enantioselectivity in the reduction of ketones. nih.gov The choice of reagent and reaction conditions determines the diastereomeric and/or enantiomeric excess of the resulting cyclohexadecenol.

Table 1: Representative Reagents for Stereoselective Ketone Reduction

| Reagent/System | Type of Reduction | Expected Outcome for this compound |

| Sodium Borohydride (NaBH₄) | Achiral Hydride Transfer | Produces a racemic or diastereomeric mixture of (E)-5-Cyclohexadecen-1-ols, with potential for some diastereoselectivity based on steric hindrance of the macrocycle. |

| Lithium Aluminum Hydride (LiAlH₄) | Achiral Hydride Transfer | Similar to NaBH₄ but more reactive; yields a mixture of alcohol stereoisomers. |

| (R)- or (S)-CBS Reagent | Catalytic Asymmetric Reduction | Enantioselective reduction leading to the formation of a specific enantiomer of (E)-5-Cyclohexadecen-1-ol with high enantiomeric excess. nih.gov |

A significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl carbon. This reaction effectively expands the ring by one atom. In the case of this compound, a Baeyer-Villiger oxidation would yield a seventeen-membered lactone.

The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like Oxone. nih.govyoutube.com The regioselectivity of oxygen insertion depends on the migratory aptitude of the adjacent α-carbons. In a symmetrical environment, this is not a factor, but in substituted macrocycles, the more substituted carbon generally migrates preferentially. For the parent macrocycle, the reaction results in ring expansion to form (E)-6-oxa-cycloheptadecen-1-one. This transformation is a valuable tool for synthesizing large-ring lactones, which are themselves important structural motifs in natural products and fragrances. youtube.com

The carbon atoms adjacent to the ketone group (α-carbons) are activated towards deprotonation due to the electron-withdrawing nature of the carbonyl. Treatment with a suitable base generates an enolate nucleophile, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This process is a fundamental strategy for elaborating the structure of macrocyclic ketones. springernature.comresearchgate.net

The formation of an enolate from this compound allows for subsequent reactions such as alkylation, aldol (B89426) condensation, or acylation at the α-position. The regioselectivity of enolate formation (at C-2 vs. C-4) can be controlled by the choice of base, solvent, and temperature, following principles of kinetic versus thermodynamic control. These methods provide a pathway to introduce complex side chains or build new ring systems fused to the macrocycle.

Advanced methods for α-functionalization involve transition metal catalysis. Research has demonstrated that cobalt complexes can mediate the α-activation of ketones. researchgate.netnih.gov In these systems, the ketone coordinates to the cobalt center, which facilitates the activation of the α-C-H bond. This approach can be used to form new carbon-carbon bonds, such as in α-arylation reactions. dntb.gov.ua

Studies have explored the use of cobalt housed within a larger macrocyclic ligand, like a porphyrin, to create a confined chemical environment. researchgate.net This "macrocyclic confinement" influences the reactivity and selectivity of the cobalt-mediated transformation. The ketone substrate is activated at the cobalt center, and subsequent reaction with an arylating agent can lead to the formation of an α-aryl ketone. researchgate.netdntb.gov.ua This technique represents a sophisticated strategy for achieving C-C bond formation under specific catalytic control, potentially offering different reactivity patterns compared to traditional enolate chemistry.

Alpha-Functionalization and Carbon-Carbon Bond Formation in Macrocyclic Ketones

Reactions Involving the (E)-Alkene Moiety

The carbon-carbon double bond in the macrocycle is electron-rich, making it a target for electrophilic attack.

The (E)-alkene at the C-5 position readily undergoes electrophilic addition reactions. In this process, an electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate, which is then captured by a nucleophile (Nu⁻). chemistrysteps.comlibretexts.org

When an unsymmetrical reagent like a hydrogen halide (H-X) is added across the double bond of this compound, the reaction's regioselectivity is governed by Markovnikov's rule. byjus.comlumenlearning.com The rule states that the electrophile (typically H⁺) will add to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org In this molecule, both C-5 and C-6 are secondary carbons, but the stability of the resulting carbocation could be influenced by long-range electronic effects from the ketone or conformational preferences of the large ring. The subsequent attack by the nucleophile (e.g., Br⁻) at the carbocation center completes the addition.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product (Following Markovnikov's Rule) |

| HBr | H⁺ | Br⁻ | 6-Bromo-cyclohexadecan-1-one |

| HCl | H⁺ | Cl⁻ | 6-Chloro-cyclohexadecan-1-one |

| H₂O / H⁺ (Acid-catalyzed hydration) | H⁺ | H₂O | 6-Hydroxy-cyclohexadecan-1-one |

The stereochemistry of the addition (syn or anti) depends on the specific mechanism. For example, hydrohalogenation typically proceeds through a planar carbocation, allowing for attack from either face, potentially leading to a mixture of stereoisomers. Halogenation with Br₂ or Cl₂, by contrast, often proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms.

Selective Hydrogenation Studies and Stereochemical Outcomes

The selective hydrogenation of this compound presents a key challenge in distinguishing between two reactive sites: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O). The desired outcome typically involves the reduction of the olefin to an alkane, yielding cyclohexadecanone, or the reduction of the ketone to a secondary alcohol, yielding (E)-cyclohexadec-5-en-1-ol. Achieving high selectivity is paramount and is heavily dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation is a widely utilized method for such transformations. tcichemicals.com The process generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen gas. youtube.com The mechanism involves the adsorption of hydrogen onto the metal surface, followed by its addition across the double bond of the substrate. youtube.com

For α,β-unsaturated ketones, selective hydrogenation of the C=C bond is often achievable due to the activation of the double bond by the adjacent carbonyl group. However, in a non-conjugated system like this compound, the reactivity of the isolated C=C bond versus the C=O group is more nuanced. Generally, under mild conditions with catalysts like Pd/C, the hydrogenation of an isolated olefin is favored over the reduction of a ketone. More forceful conditions or specific catalysts, such as Raney nickel or ruthenium complexes, are often required for ketone reduction.

The stereochemical outcome of the hydrogenation of the C=C bond in the large, flexible 16-membered ring is complex. The addition of hydrogen typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com In a macrocyclic system, the molecule's preferred conformation on the catalyst surface will dictate the facial selectivity, leading to a mixture of diastereomers. The conformational flexibility of the cyclohexadecene ring means that multiple low-energy conformations may be present in solution, potentially leading to lower stereoselectivity compared to rigid cyclic systems.

Table 1: Analogous Selective Hydrogenation of Cyclic Ketones

| Substrate | Catalyst | Conditions | Major Product | Selectivity |

| Cyclohexenone | Fe-Ru Bimetallic NPs | 50°C, H₂ | Cyclohexanone | >95% (C=C reduction) rsc.org |

| Cyclohexanone | Pt-Sn Alloy | 325-400 K, H₂ | Cyclohexanol | Main product (C=O reduction) princeton.edu |

| p-Cresol | Pd/γ-Al₂O₃ | Continuous flow, H₂ | 4-Methyl-cyclohexanone | >93% (Aromatic ring reduction) chemrxiv.org |

Olefin Metathesis Reactions for Derivatization (e.g., Cross-Metathesis, Ring-Opening Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal carbenoid complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org This methodology offers significant potential for the derivatization of this compound.

Cross-Metathesis (CM): This intermolecular reaction involves the "swapping" of substituents between two different olefins. masterorganicchemistry.comsigmaaldrich.com For this compound, CM with a partner olefin (R-CH=CH₂) could be used to install a variety of functional groups. The reaction would cleave the C5=C6 double bond within the macrocycle and form a new double bond with the partner olefin, resulting in a ring-opened, functionalized linear chain. To be effective, this strategy often relies on one of the olefins being in excess or on differences in the reactivity of the olefins to favor the desired cross-product over homodimerization. organic-chemistry.org

Ring-Opening Metathesis (ROM): While typically associated with strained cyclic olefins like norbornenes, ring-opening can occur in less strained macrocycles in the presence of a large excess of an acyclic olefin, which drives the equilibrium toward the ring-opened product. wikipedia.org For this compound, reacting it with a large excess of a simple alkene like ethylene (B1197577) (a process called ethenolysis) could theoretically cleave the macrocycle to produce a linear diene. This approach can serve as a method for controlled degradation or for converting the macrocyclic scaffold into a linear precursor for other synthetic targets.

A related and powerful application is Ring-Expansion Metathesis , a sequence where a cycloalkene undergoes ring-opening, cross-metathesis with an acyclic diene, and subsequent ring-closing to form a larger macrocycle. acs.org While not a direct derivatization of the existing ring, it highlights the versatility of metathesis in macrocycle synthesis.

The success of these reactions on this compound would depend on factors such as catalyst choice, solvent, and temperature, with modern, more active catalysts being more suitable for less reactive, sterically hindered olefins. harvard.edu

Design and Synthesis of Derivatives of this compound

Functionalization Strategies for Structural Modification

Modifying the structure of this compound can be achieved by targeting its primary functional groups: the ketone and the alkene. Additionally, the methylene (B1212753) backbone offers sites for C-H functionalization.

α-Functionalization of the Ketone: The carbon atoms adjacent to the carbonyl group (the α-carbons at C2 and C16) are acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.org This enolate can then react with a variety of electrophiles to introduce new substituents. This is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netspringernature.com

Alkylation: Reaction with alkyl halides (R-X).

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Acylation: Reaction with acyl chlorides to form β-diketones.

Halogenation: Reaction with sources like N-bromosuccinimide (NBS) or molecular bromine.

β-Functionalization of the Ketone: While less common, recent advances in catalysis have enabled the functionalization at the β-position. These methods often involve the synergistic merger of photoredox and organocatalysis to generate radical intermediates that can couple at the β-carbon. nih.gov

Alkene Functionalization: The C5=C6 double bond is another key site for modification. Standard alkene reactions can be employed:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide.

Dihydroxylation: Using osmium tetroxide (OsO₄) to form a diol.

Halogenation: Addition of Br₂ or Cl₂ across the double bond.

C-H Functionalization: Direct functionalization of the C-H bonds on the long methylene chain is challenging due to the lack of reactivity. However, advanced palladium-catalyzed methods have been developed for the β-C(sp³)–H activation of ketones, which could potentially be applied to introduce functionality at the C4 or C7 positions. nih.gov

Exploration of Keto-Enol Tautomerism in Macrocyclic Systems

Keto-enol tautomerism is an equilibrium between two constitutional isomers: the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an -OH group). libretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orgmasterorganicchemistry.com The interconversion is catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.org

In the context of this compound, the ketone at C1 can exist in equilibrium with its two corresponding enol tautomers: one with a double bond between C1 and C2, and another with a double bond between C1 and C16.

Factors Influencing the Equilibrium in a Macrocycle:

Conjugation: The primary C=C double bond at C5 is too distant to create a conjugated system with a potential enol at C1. Therefore, the electronic stabilization that favors the enol form in β-diketones is absent here. encyclopedia.pub

Ring Strain: The formation of an sp²-hybridized enol introduces geometric constraints. In a large, flexible macrocycle like a 16-membered ring, the strain associated with forming an endocyclic double bond is minimal compared to smaller rings.

Intramolecular Hydrogen Bonding: The long, flexible chain of the macrocycle could potentially allow the enol's hydroxyl group to form a transient intramolecular hydrogen bond with the carbonyl oxygen, although this is sterically unlikely to be a major stabilizing factor in such a large ring without other directing groups.

Given the lack of stabilizing factors like conjugation or aromaticity, the keto-enol equilibrium for this compound is expected to overwhelmingly favor the keto form, likely with an equilibrium constant similar to that of acyclic or simple cyclic ketones (>99.9% keto). libretexts.org Despite the low concentration at equilibrium, the enol (or its conjugate base, the enolate) is a crucial reactive intermediate for the α-functionalization reactions described previously.

Spectroscopic and Structural Elucidation Methodologies for E 5 Cyclohexadecen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (E)-5-Cyclohexadecen-1-one, offering insights into both its conformation and the configuration of its double bond.

¹H NMR spectroscopy provides fundamental information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be assigned to different parts of the macrocycle. kyoto-u.ac.jp A patent describing the synthesis of a related compound, (E)-3-cyclohexadecen-1-one, reports multiplets for the olefinic protons appearing between δ 5.58–5.47 ppm. kyoto-u.ac.jp The protons on the carbon adjacent to the double bond (allylic protons) appear as a doublet at δ 3.03 ppm (J = 6.5 Hz), while the protons alpha to the carbonyl group show as a triplet at δ 2.49 ppm (J = 7.0 Hz). kyoto-u.ac.jp The remaining methylene (B1212753) protons of the large ring produce a complex multiplet between δ 1.21 and 1.59 ppm. kyoto-u.ac.jp

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning these proton signals and understanding the connectivity within the molecule. COSY experiments establish proton-proton coupling networks, while HSQC correlates proton signals with their directly attached carbon-13 nuclei. While specific 2D-NMR data for this compound is not detailed in the provided results, the application of these techniques is standard practice in the structural elucidation of complex organic molecules, including macrocycles. mdpi.com

A public report on a mixture of cyclohexadecen-1-one isomers confirms that reference NMR spectra were provided for analytical purposes, underscoring the technique's importance in characterizing these compounds. industrialchemicals.gov.au

Table 1: Representative ¹H NMR Data for a Related Cyclohexadecenone Isomer

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 5.58–5.47 | m | - | Olefinic protons (-CH=CH-) |

| 3.03 | d | 6.5 | Allylic protons (-CH₂-CH=) |

| 2.49 | t | 7.0 | Protons α to carbonyl (-CH₂-C=O) |

| 2.09 | dt | 6.5, 6.0 | Other allylic protons |

| 1.59 | tt | 7.0, 7.0 | Methylene protons |

| 1.42–1.21 | m | - | Bulk methylene protons |

Data adapted from a study on (E)-3-cyclohexadecen-1-one and is illustrative for the class of compounds. kyoto-u.ac.jp

The large, flexible ring of this compound can adopt multiple conformations in solution. Temperature-dependent NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which reflect the equilibrium between different conformers. nih.govresearchgate.net

At lower temperatures, the exchange between conformers may be slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com This phenomenon allows for the determination of the energetic barriers to conformational changes. nih.gov While specific temperature-dependent NMR studies on this compound were not found in the search results, this technique is widely applied to understand the dynamic behavior of macrocyclic compounds. mdpi.com

Advanced Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₆H₂₈O, corresponding to a molecular weight of approximately 236.39 g/mol . fragranceu.comsigmaaldrich.comscbt.com

In a patent for a related compound, the mass spectrum showed a primary peak (molecular ion peak, M⁺) at m/z 236, confirming the molecular weight. google.com Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for analyzing mixtures of isomers and identifying individual components. frontiersin.org A study on musk compounds utilized GC-MS to identify 5-Cyclohexadecen-1-one (B1217015) among other macrocyclic ketones. frontiersin.org The analysis employed a DB-5MS capillary column, with the mass spectrometer operating in electron ionization (EI) mode. frontiersin.org Such analyses are crucial for both quality control and metabolic studies of these fragrance compounds. frontiersin.orgindustrialchemicals.gov.au

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups present in this compound. The most characteristic absorption bands are those corresponding to the carbonyl (C=O) group and the carbon-carbon double bond (C=C).

A patent for cyclohexadecenone reports a strong absorption band for the C=O stretch at 1702 cm⁻¹. google.com The presence of the trans (-CH=CH-) double bond is indicated by an absorption band at 962 cm⁻¹. google.com The analysis of various perfume samples by ATR-FTIR has shown that the carbonyl group typically gives a weak to strong band around 1724 cm⁻¹. researchgate.net Reference FT-IR spectra for cyclohexadecen-1-one isomers are available and used for identification purposes. industrialchemicals.gov.au

Table 2: Key FT-IR Absorption Bands for Cyclohexadecenone

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1702 | Carbonyl (C=O) stretch |

| 962 | trans C-H bend of alkene (-CH=CH-) |

Data from a patent for a cyclohexadecenone isomer. google.com

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED) for Absolute Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. However, obtaining single crystals of sufficient size and quality for macrocyclic compounds like this compound can be challenging.

When suitable single crystals are not available, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. This technique can determine structures from nanocrystals, which are much smaller than those required for X-ray diffraction. While no specific X-ray or MicroED structures for this compound were found, these techniques are mentioned in the context of analyzing related materials. For instance, electron diffraction experiments on silicate (B1173343) particles used in fragrance encapsulation show that they can have microcrystalline regions. google.com The application of X-ray crystallography has been instrumental in engineering related enzymes like cyclodextrin (B1172386) glycosyltransferase. researchgate.net

Complementary Analytical Techniques in Macrocycle Research

In addition to the primary spectroscopic methods, other analytical techniques play a supportive role in the characterization of this compound and related macrocycles.

Gas Chromatography (GC): Used extensively for separating isomers and assessing the purity of the compound. Purity levels are often reported as >97.0% (GC). fragranceu.com A public report on a mixture of cyclohexadecen-1-one isomers also references the use of GC. industrialchemicals.gov.au

Elemental Analysis: Provides the percentage composition of carbon and hydrogen, which can be compared to the calculated values for the molecular formula C₁₆H₂₈O (Calculated: C, 81.29%; H, 11.94%). A patent reported found values of C, 81.01% and H, 11.72% for a synthesized cyclohexadecenone. google.com

Physical Properties: Measurement of physical constants like boiling point, melting point, refractive index, and density are also used for characterization. chemimpex.comfragranceu.com

These complementary techniques, in conjunction with the primary spectroscopic methods, provide a complete analytical profile of this compound, ensuring its identity, purity, and structural integrity.

Theoretical and Computational Investigations of E 5 Cyclohexadecen 1 One

Quantum-Chemical Analysis (e.g., Density Functional Theory, DFT) of Molecular and Electronic Structures

Quantum-chemical methods are essential for elucidating the molecular and electronic properties of (E)-5-Cyclohexadecen-1-one. Techniques like Density Functional Theory (DFT) allow for the precise calculation of electronic structure, which dictates the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Detailed research findings from these analyses would focus on several key areas:

Electron Distribution and Molecular Orbitals: DFT calculations can map the electron density of the molecule, highlighting the electronegative influence of the carbonyl (C=O) group. This group introduces significant polarity into the otherwise largely nonpolar hydrocarbon ring. vulcanchem.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in predicting the molecule's reactivity and its behavior in chemical reactions, such as the sites susceptible to nucleophilic or electrophilic attack.

Geometric Optimization: These computational methods are used to find the lowest-energy (most stable) three-dimensional structure of the molecule. For a flexible macrocycle like this compound, identifying the ground-state geometry is the first step for further analysis.

Calculation of Molecular Properties: Key properties such as the dipole moment, polarizability, and electrostatic potential can be calculated. The dipole moment is particularly important for understanding how the molecule interacts with other polar molecules and its environment, which is a factor in its use in fragrance formulations designed to cover malodors. google.com Methods for formulating fragrances may involve selecting odorants with a dipole moment of approximately 1.7 debye or greater. google.com

A patent for modeling systems for consumer goods illustrates that for similar fragrance components, 3D conformations are optimized using force fields and semi-empirical methods (like PM3) to determine the lowest-energy conformer, which is a foundational step before more intensive quantum-chemical analysis. google.com

Conformational Analysis and Molecular Dynamics Simulations of Macrocyclic Systems

The large and flexible 16-membered ring of this compound can adopt a multitude of three-dimensional shapes, or conformations. vulcanchem.com Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore this vast conformational space.

Conformational Search: This process aims to identify all stable low-energy conformations of the molecule. Methods like molecular mechanics are often employed for an initial search across the potential energy surface. google.com Understanding the available conformations is critical because the molecule's biological activity and scent profile are dependent on its 3D shape, which determines how it fits into olfactory receptors. vulcanchem.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the molecule over time, providing a view of its dynamic behavior. For this compound, MD can reveal how the ring flexes and folds at different temperatures, the stability of the (E)-double bond geometry, and how it interacts with solvents or other molecules in a mixture. While not studying the molecule itself, MD simulations have been used to understand the interaction between 5-cyclohexadecen-1-one (B1217015) as a complexant and enzymes like cyclodextrin (B1172386) glycosyltransferase. researchgate.net

The table below summarizes key physicochemical properties of this compound, which serve as fundamental parameters for computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈O | vulcanchem.comchemimpex.com |

| Molecular Weight | 236.39 g/mol | vulcanchem.comchemimpex.com |

| Density | ~0.9 g/cm³ | vulcanchem.com |

| Boiling Point | 354.6 ± 21.0°C at 760 mmHg | vulcanchem.com |

| Melting Point | 25°C | vulcanchem.com |

| LogP | 5.98 | vulcanchem.com |

| Polar Surface Area | 17.07 Ų | vulcanchem.com |

Computational Prediction and Validation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. For the synthesis of this compound, a key step is the oxy-Cope rearrangement of 1,2-divinylcyclododecane-1-ol. chemicalbook.comgoogle.com

Mapping the Reaction Pathway: Computational methods can model the entire course of this rearrangement. This involves calculating the energy of the system as the reactant transforms into the product.

Identifying Transition States: The highest point on the reaction energy profile corresponds to the transition state—a short-lived, high-energy species that must be formed for the reaction to proceed. Quantum-chemical calculations can determine the precise geometry and energy of this transition state. This information is invaluable for understanding the reaction kinetics and the conditions required, such as the high temperatures (150°C to 350°C) reported for the synthesis. google.com

Validating Mechanisms: By comparing the calculated energy barriers with experimental reaction rates, chemists can validate a proposed reaction mechanism. For complex rearrangements in macrocyclic systems, computational analysis can distinguish between several possible competing pathways, guiding the optimization of synthetic routes for higher yields and purity.

Rational Design and Optimization of Macrocyclic Structures using Computational Chemistry and Machine Learning

The fields of computational chemistry and machine learning (ML) are increasingly converging to enable the rational design of new molecules with desired properties. icams.de This approach is highly relevant for creating novel macrocyclic musks based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property, like scent. As seen in the development of enzyme inhibitors, ML algorithms can be trained on datasets of existing fragrance molecules to build QSAR models that predict the odor characteristics of new, untested compounds. acs.org

Virtual Screening and Generative Models: Once a QSAR model is built, it can be used to virtually screen large databases of virtual compounds to identify promising candidates. Furthermore, generative ML models, such as Generative Adversarial Networks (GANs), can learn the underlying rules of what makes a good fragrance molecule and propose entirely new macrocyclic structures optimized for specific scent profiles or improved stability. lalavision.com

Optimization of Physicochemical Properties: Computational tools can predict how changes to the molecular structure—such as altering the ring size, the position of the double bond, or adding functional groups—will affect key properties. For instance, models can be used to design molecules with specific LogP values for better performance in different product bases like lotions or detergents. google.com This predictive capability accelerates the discovery and optimization cycle, reducing the need for laborious and expensive synthesis and testing of numerous compounds. kglakademi.dk

The table below outlines the computational methods discussed and their application to the study of this compound.

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Analysis of electronic structure, geometry optimization, and property calculation. | Electron distribution, molecular orbital energies, dipole moment, reactivity. vulcanchem.comgoogle.com |

| Molecular Dynamics (MD) | Simulation of atomic motion over time to explore conformational flexibility. | Dynamic behavior, conformational stability, interactions with other molecules. vulcanchem.comresearchgate.net |

| Reaction Pathway Modeling | Investigation of the oxy-Cope rearrangement synthesis. | Transition state geometry, reaction energy barriers, mechanism validation. chemicalbook.comgoogle.com |

| Machine Learning / QSAR | Design of new macrocyclic molecules with optimized fragrance properties. | Prediction of scent profiles, virtual screening, rational design of novel compounds. google.comacs.orglalavision.com |

Biosynthetic and Biomimetic Approaches Relevant to Macrocyclic Ketones

Enzymatic Pathways for Macrocyclic Compound Formation

The biosynthesis of macrocyclic compounds, including ketones, is often accomplished through complex enzymatic machinery. Polyketide synthases (PKSs) are a primary example, responsible for constructing diverse macrocyclic structures in bacteria and fungi. plos.org These enzymatic assembly lines iteratively add small carboxylic acid units to a growing chain, which is ultimately cyclized.

Key enzymatic players in the formation and modification of macrocycles include:

Polyketide Synthases (PKSs) : These large, multifunctional enzymes build the carbon backbone of macrocycles from simple acyl-CoA precursors. plos.org

Cytochrome P450 Enzymes : These enzymes often perform late-stage modifications on the macrocyclic scaffold, such as hydroxylation, which can be crucial for the compound's biological activity. plos.orgnih.govacs.orgnih.gov

Thioesterases : These enzymes are typically responsible for the final cyclization and release of the macrocycle from the PKS assembly line.

In some cases, the formation of a ketone group can be a key step. For instance, research on the biosynthesis of the macrocyclic peptide apyronin shows that a multinuclear non-heme iron-dependent oxidative enzyme (MNIO) transforms a C-terminal aspartate residue into an aminopyruvic acid, which contains a ketone functionality. nih.govacs.orgnih.gov This process involves a four-electron oxidation of the β-carbon to form the ketone. acs.orgnih.gov

While the specific enzymatic pathway for (E)-5-Cyclohexadecen-1-one, a C16 macrocycle, is not elucidated in the provided results, the general principles of PKS and other enzyme-catalyzed macrocyclizations provide a model for its potential natural origin. The synthesis of other macrocyclic ketones, such as the musk compounds civetone (B1203174) and muscone (B1676871), serves as a structural parallel. wikipedia.org

Strategies for Modular Biomimetic Assembly of Macrocyclic Analogs

Inspired by natural processes, chemists have developed modular biomimetic strategies to synthesize macrocyclic compounds. nih.govresearchgate.net These approaches aim to mimic the step-by-step assembly seen in nature to create libraries of structurally diverse molecules. researchgate.net

A notable strategy involves a "biomimetic modularization" approach, which uses readily available building blocks like carboxylic acids and amino acids. nih.gov This can be achieved through orchestrated reactions such as:

C-H Activation/Allylation : Rhodium(III)-catalyzed C-H activation can be used to introduce functionalities. nih.gov

Amidation and Esterification : These classic reactions are used to link the building blocks together. nih.gov

Ring-Closing Metathesis : This powerful reaction is often employed to achieve the final macrocyclization.

Another approach is the use of cyclization/ring expansion cascade reactions. nih.gov This method can be used to prepare a wide range of macrocyclic lactones and other structures from long-chain derivatives. nih.gov The development of such modular strategies is significant for medicinal chemistry and drug discovery, allowing for the creation of novel macrocyclic molecules with potential therapeutic applications. researchgate.net For example, a modular biomimetic assembly has been used to create furan-embedded macrolactams inspired by marine furanocembranoids. researchgate.net

Table 1: Comparison of Biomimetic Assembly Strategies

| Strategy | Key Reactions | Building Blocks | Advantages |

|---|---|---|---|

| Modularization via C-H Activation | Rh(III)-catalyzed C-H allylation, amidation, esterification | Carboxylic acids, amino acids, vinylethylene carbonates | High chemo- and stereoselectivity, broad substrate scope. nih.gov |

| Cyclization/Ring Expansion | Activation of in situ formed carbamic acids, use of internal nucleophiles | Long-chain carboxylic derivatives, triamines | Avoids hazardous reagents, can create diverse macrocycles. nih.gov |

| Pd-catalyzed Carbene Coupling | Coupling between ene-yne-ketones and C(sp³)-H bonds | Aryl bromides, amino acids, enynones | Avoids unstable diazo compounds, can be used for furan-embedded macrolactams. researchgate.net |

Investigating the Role of Macrocyclic Ketones in Biological Mechanisms (e.g., Lipid Metabolism Studies in Research Contexts)

While this compound is primarily known as a synthetic fragrance, wikipedia.orgchemicalbook.com its structural features as a macrocyclic ketone suggest potential interactions with biological systems, particularly in the context of lipid metabolism. Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, are endogenous metabolites that serve as crucial energy sources, especially during periods of low glucose availability. nih.govmdpi.com They are produced in the liver from the breakdown of fatty acids. mdpi.comfrontierspartnerships.org

Dysregulation of ketone body metabolism is associated with various metabolic diseases, including fatty liver disease. frontierspartnerships.org In some cancers, tumor cells have been found to utilize ketone bodies as precursors for lipid synthesis rather than as an energy source. mdpi.com

Research into the effects of various compounds on lipid metabolism is an active area. For instance, some studies explore how different molecules can influence processes like:

De Novo Lipogenesis : The synthesis of fatty acids from non-lipid precursors. biorxiv.org

Fatty Acid Oxidation : The breakdown of fatty acids to produce energy. frontiersin.org

Ketogenesis : The production of ketone bodies. mdpi.comfrontierspartnerships.org

Table 2: Enzymes and Processes in Ketone Body and Lipid Metabolism

| Enzyme/Process | Function | Relevance to Macrocyclic Ketone Research |

|---|---|---|

| Ketogenesis | Production of ketone bodies (acetoacetate, β-hydroxybutyrate) from fatty acids in the liver. mdpi.com | Potential area of interaction for exogenous macrocyclic ketones due to structural similarities. |

| HMGCS2 | Rate-limiting enzyme in ketogenesis. frontierspartnerships.org | A potential target for modulation by compounds affecting lipid metabolism. |

| De Novo Lipogenesis | Synthesis of new fatty acids. biorxiv.org | Ketone bodies can be precursors for lipid synthesis in some cells. mdpi.com |

| Fatty Acid Oxidation | Breakdown of fatty acids for energy. frontiersin.org | The primary source of acetyl-CoA for ketogenesis. frontierspartnerships.org |

Role of E 5 Cyclohexadecen 1 One As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules

The structural features of (E)-5-Cyclohexadecen-1-one provide multiple reaction sites for chemists to elaborate upon, making it a valuable starting point for constructing other complex organic molecules. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of diverse molecular architectures. sigmaaldrich.com The reactivity of both the ketone and the alkene in the macrocycle's framework allows for a variety of chemical transformations.

One of the most straightforward modifications is the saturation of the carbon-carbon double bond. Hydrogenation of 5-cyclohexadecen-1-one (B1217015) in the presence of a palladium-carbon catalyst yields cyclohexadecanone, another large-ring ketone with its own distinct properties and applications. google.com This simple conversion highlights the role of the parent compound as a direct precursor to related saturated macrocycles.

Furthermore, the ketone functionality can undergo a wide range of classic carbonyl chemistry reactions. These transformations can lead to the introduction of new functional groups or the extension of the carbon skeleton. The alkene group can be subjected to reactions such as epoxidation, dihydroxylation, or oxidative cleavage, each creating highly functionalized macrocyclic derivatives that can serve as intermediates for other target molecules. Ring-expansion reactions and ring-opening reactions of related cyclopropanol (B106826) derivatives are also key strategies in organic synthesis for creating novel ring systems. kyoto-u.ac.jp While specific examples of complex natural product synthesis starting directly from this compound are not extensively documented in readily available literature, its structure serves as a model and a platform for developing methodologies applicable to macrocyclic chemistry, a field crucial for the synthesis of many biologically active compounds.

| Reactant | Reaction Type | Product | Significance |

| This compound | Catalytic Hydrogenation | Cyclohexadecanone | Conversion to a saturated macrocyclic ketone. google.com |

| This compound | Carbonyl Reactions (e.g., Grignard, Wittig) | Functionalized Macrocycles | Introduction of new carbon substituents and functional groups. |

| This compound | Alkene Functionalization (e.g., Epoxidation) | Epoxidized/Hydroxylated Macrocycles | Creation of highly functionalized intermediates for further synthesis. |

Application in the Synthesis of Specialty Chemicals

The primary application of this compound as an intermediate is in the fragrance and flavor industry, a key sector for specialty chemicals. chemimpex.com It is a foundational ingredient for creating nuanced and complex scent profiles in perfumes and personal care products. chemimpex.comthegoodscentscompany.com The compound itself, often in a mixture with its (Z)-isomer, is a commercial product known by trade names such as Ambretone®, Velvione®, and Musk TM-II. chemicalbook.com

Its utility extends beyond its direct use. The 16-membered ring structure is a common motif in a class of synthetic musks. Chemists use the core structure of 5-cyclohexadecen-1-one as a template to design and synthesize new musk compounds with varied odor profiles, improved biodegradability, and better performance in different consumer product formulations. For example, research into the synthesis of related macrocyclic musks, such as 3-methylcyclohexadec-6-enone, utilizes similar macrocyclization strategies, demonstrating the foundational importance of this class of compounds. researchgate.net The development of synthetic routes to these molecules is crucial, as they provide sustainable and ethical alternatives to animal-derived musks.

| Compound/Product | Base Intermediate | Application Area | Odor Profile |

| Velvione® / Ambretone® | (E/Z)-5-Cyclohexadecen-1-one | Fragrances, Perfumes | Intense, powdery, macrocyclic musk. chemicalbook.comthegoodscentscompany.com |

| Cyclohexadecanone | This compound | Fragrances | Musk |

| Other Synthetic Musks | Macrocyclic Ketone Core | Fragrances, Consumer Products | Varied musk, floral, woody notes. illinois.edu |

Precursor Studies in Polymer Chemistry and Materials Science

In polymer chemistry, a prepolymer or precursor is a molecule or system of molecules that can undergo further reaction to form a high-molecular-mass polymer. wikipedia.org this compound possesses the necessary functionality to be considered a candidate for such studies. Its potential use as a monomer or a modifying agent in polymer synthesis is an area of research interest. chemimpex.com The preparation of functional materials from organometallic polymer precursors is an established field, suggesting a pathway for incorporating unique structures like macrocycles into advanced materials. rsc.org

The compound has two primary reactive sites for polymerization:

The Carbon-Carbon Double Bond: This site can potentially participate in addition polymerization reactions. More significantly, it is susceptible to ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with unique backbone structures from cyclic olefins.

The Ketone Group: The carbonyl group can be involved in condensation polymerization reactions or be chemically modified to introduce other polymerizable groups.

The incorporation of a large, relatively flexible macrocycle like this compound into a polymer backbone could impart unique properties to the resulting material. These might include enhanced thermal stability, altered mechanical properties such as flexibility, or specific surface properties. Research indicates its suitability for use in formulating advanced materials and as a polymer additive, where it could contribute to improved material characteristics. chemimpex.com While large-scale commercial polymers based on this monomer are not common, it remains a subject of academic and industrial research in the quest for new functional polymers. routledge.comuni-halle.de

| Reactive Site | Potential Polymerization/Modification Reaction | Potential Impact on Material Properties |

| C=C Double Bond | Ring-Opening Metathesis Polymerization (ROMP) | Creation of novel polymer backbones with high molecular weight. |

| C=C Double Bond | Addition Polymerization, Co-polymerization | Modification of polymer chain flexibility and spacing. |

| C=O Ketone Group | Condensation Reactions (after modification) | Introduction of polar groups, affecting adhesion and thermal properties. |

| Entire Macrocycle | Incorporation as a Polymer Additive | Enhanced thermal stability, improved mechanical strength. chemimpex.com |

Contribution to the Development of Chemical Toolboxes for Diverse Molecular Architectures

A "chemical toolbox" refers to the collection of reliable reactions and versatile building blocks that synthetic chemists employ to construct diverse and complex molecules. thieme.de this compound and the chemistry surrounding it contribute significantly to this toolbox, particularly in the challenging area of macrocycle synthesis.

The development of efficient, high-yield syntheses for 16-membered rings, such as the oxy-Cope rearrangement used to produce 5-cyclohexadecen-1-one, has provided chemists with reliable methods for accessing these large-ring systems. chemicalbook.comgoogle.com Before such methods were optimized, creating macrocycles often required high-dilution conditions to favor intramolecular reactions, which was impractical for large-scale production. illinois.edu

Once formed, this compound becomes a versatile building block itself. sigmaaldrich.com Its defined structure and multiple reactive handles allow it to be a scaffold for generating a library of related but distinct macrocyclic molecules. By applying a range of known chemical reactions to the ketone and alkene moieties, a wide variety of new molecular architectures can be accessed from a single, readily available precursor. This platform approach is fundamental to modern synthetic strategy and drug discovery, where generating molecular diversity is key to finding new functional molecules. The application of modern synthetic methods, like flow chemistry, to the synthesis of this compound and its derivatives further expands the efficiency and capability of the chemical toolbox. beilstein-journals.org

Future Directions and Emerging Research Avenues in Macrocyclic Ketone Chemistry

Innovations in Stereoselective Synthesis for Macrocyclic Alkenes and Ketones

The precise three-dimensional arrangement of atoms, or stereochemistry, within a macrocycle is often critical to its function. nih.gov Historically, controlling the stereochemistry of the double bond in macrocyclic alkenes like (E)-5-Cyclohexadecen-1-one during synthesis has been a significant challenge. nih.gov Traditional ring-closing metathesis (RCM) reactions, a common method for forming large rings, often lack stereoselectivity, leading to mixtures of isomers that can be difficult and costly to separate, especially in late-stage syntheses of complex molecules. nih.gov

Recent breakthroughs are addressing this challenge head-on. Catalyst-controlled stereoselective RCM is emerging as a powerful strategy. nih.govmit.edu For instance, the development of tungsten-based alkylidene catalysts has enabled highly selective synthesis of Z-macrocyclic alkenes, achieving up to 97% selectivity. nih.gov These catalysts can be handled in the air and promote efficient cyclization even at relatively high concentrations. nih.gov Similarly, molybdenum- and ruthenium-based complexes are providing new levels of control over the stereochemical outcome of olefin metathesis reactions, allowing for the selective formation of either E or Z isomers. mit.eduresearchgate.net These advancements are not only improving the efficiency of synthesizing known macrocycles but are also enabling the creation of novel structures with desired stereochemistry. nih.govresearchgate.net

Beyond RCM, other stereoselective methods are being developed. The Julia-Kocienski olefination, for example, has proven to be a valuable tool in the synthesis of macrocyclic natural products containing specific alkene geometries. acs.org Researchers are also exploring copper hydride-catalyzed approaches for the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity. researchgate.net These innovative synthetic strategies are paving the way for the efficient and precise construction of complex macrocyclic ketones with defined stereochemistry, a crucial aspect for their application in various fields.

Integration of Artificial Intelligence and Machine Learning in Macrocycle Design and Discovery

Advancements in Green Chemistry Principles for Sustainable Macrocyclic Synthesis

The synthesis of complex molecules like this compound traditionally involves multiple steps and the use of hazardous reagents and solvents, generating significant waste. nih.govacs.org The principles of green chemistry offer a framework for developing more environmentally benign and sustainable synthetic processes. nih.govpandawainstitute.com

A key principle of green chemistry is waste prevention, which can be achieved by designing more efficient synthetic routes. nih.govacs.org This includes maximizing "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Catalysis is central to achieving this goal, as catalytic reactions often require milder conditions, reduce energy consumption, and improve selectivity, thereby minimizing byproducts. nih.govcolab.ws For example, the use of catalysts in olefin metathesis for macrocycle synthesis is a significant step towards greener processes. colab.ws

Another important aspect is the reduction of unnecessary derivatization steps, such as the use of protecting groups, which add to the reagent load and waste generation. acs.org The use of safer solvents and designing processes for energy efficiency, for instance by conducting reactions at ambient temperature and pressure, are also core tenets of green chemistry. acs.orgpandawainstitute.com Researchers are actively exploring alternative reaction media and energy sources, such as microwave-assisted synthesis and mechanochemistry, to reduce reliance on traditional heating and volatile organic solvents. nih.govresearchgate.net The development of continuous flow strategies also offers advantages in terms of efficiency and safety for macrocyclization reactions. researchgate.net By integrating these green chemistry principles, the synthesis of macrocyclic ketones can become more sustainable and economically viable.

Exploration of Novel Reactivity and Catalysis within Macrocyclic Confinement

The unique, constrained three-dimensional structure of macrocycles offers a fascinating environment for chemical reactions. catalysis-summit.com The cavity of a macrocycle can act as a "host" for smaller "guest" molecules, positioning them in specific orientations that can facilitate highly selective catalytic transformations. catalysis-summit.com This field, known as supramolecular chemistry, draws inspiration from the precise control exhibited by natural enzymes. catalysis-summit.com

Researchers are designing and synthesizing novel macrocyclic ligands and catalysts that exploit this principle of molecular recognition. catalysis-summit.comsciengine.com For example, chiral macrocyclic ligands have been developed for use in asymmetric catalysis, leading to high enantioselectivity in reactions like the reduction of ketones. sciengine.com The macrocyclic framework can create a specific chiral environment around a metal center, influencing the stereochemical outcome of the reaction. sciengine.com

Furthermore, the macrocyclic structure itself can be the target of novel catalytic transformations. cognit.ca Photocatalysis, for instance, is being explored to enable new types of macrocyclization reactions and to modify existing macrocycles with high chemoselectivity. cognit.ca The development of palladium-catalyzed methods for the synthesis of macrocyclic ketones from carboxylic acids represents another innovative approach. rsc.org The exploration of C-H activation and other unconventional cyclization methods is also expanding the toolbox for constructing complex macrocyclic architectures. acs.org By harnessing the unique reactivity and catalytic potential within the confined space of macrocycles, scientists are poised to unlock new synthetic pathways and create novel functional molecules.

Q & A

Q. What are the established synthetic routes for (E)-5-Cyclohexadecen-1-one, and how do reaction conditions influence stereoselectivity?

Methodological Answer:

- Synthetic routes : Common methods include ketone cyclization via acid-catalyzed intramolecular aldol condensation or transition-metal-mediated cross-coupling. For example, cyclization of ω-unsaturated ketones under acidic conditions may yield the (E)-isomer .

- Stereoselectivity : Reaction parameters (temperature, solvent polarity, catalyst type) must be systematically varied. For reproducibility, document conditions precisely (e.g., reflux time, catalyst loading) and validate purity via GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers distinguish it from its (Z)-isomer?

Methodological Answer:

- Techniques : Use to identify carbonyl resonance (~210 ppm) and to analyze vinyl proton coupling patterns (J ≈ 12–16 Hz for trans configuration) .

- Isomer differentiation : Compare IR absorption bands (C=O stretch ~1700 cm) and NOESY correlations to confirm spatial arrangement of substituents .

Q. What are the thermodynamic stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Design accelerated stability studies: Expose samples to controlled temperature/humidity (e.g., 40°C/75% RH) and monitor degradation via TGA/DSC. Use Arrhenius modeling to predict shelf life .

Q. How can computational methods predict the odor profile of this compound?

Methodological Answer:

Q. What are the solubility and partitioning coefficients of this compound in common organic solvents?

Methodological Answer:

- Use shake-flask or HPLC methods to measure logP values. Solubility can be determined via gravimetric analysis after saturation in solvents (e.g., ethanol, hexane) at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Methodological Answer:

Q. What experimental design optimizes the enantioselective synthesis of this compound?

Methodological Answer:

Q. How do structural modifications to the cyclohexadecenone ring affect its bioactivity in fragrance-receptor binding assays?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

Q. How can meta-analysis frameworks address inconsistencies in reported synthesis yields of this compound?

Methodological Answer:

- Systematically aggregate literature data (PRISMA guidelines) and perform subgroup analyses by catalyst type or reaction scale. Use random-effects models to quantify heterogeneity and identify bias (e.g., publication bias via funnel plots) .

Key Methodological Frameworks

- PICO (Population, Intervention, Comparison, Outcome): For structuring bioactivity studies (e.g., comparing synthetic routes) .

- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensure advanced questions address gaps while maintaining practicality .

- Reproducibility Guidelines : Document experimental protocols in detail (e.g., catalyst purity, spectral acquisition parameters) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.